4-(1,1-Dioxidothiomorpholino)butanoic acid
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Overview
Description
4-(1,1-Dioxidothiomorpholino)butanoic acid is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This compound is characterized by the presence of a thiomorpholine ring with a sulfone group and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidothiomorpholino)butanoic acid typically involves the reaction of thiomorpholine with butanoic acid derivatives under oxidative conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent to introduce the sulfone group into the thiomorpholine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as:
Reaction Setup: Mixing thiomorpholine with butanoic acid derivatives in a suitable solvent.
Oxidation: Adding hydrogen peroxide or another oxidizing agent to the reaction mixture.
Purification: Isolating the product through techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxidothiomorpholino)butanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(1,1-Dioxidothiomorpholino)butanoic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidothiomorpholino)butanoic acid involves its interaction with molecular targets through its sulfone and butanoic acid groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the sulfone group, making it less oxidized compared to 4-(1,1-Dioxidothiomorpholino)butanoic acid.
Butanoic Acid: Does not contain the thiomorpholine ring, resulting in different chemical properties and reactivity.
Sulfone Derivatives: Compounds with similar sulfone groups but different carbon backbones or functional groups.
Uniqueness
This compound is unique due to the combination of the thiomorpholine ring and the butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYUEWPAHJGRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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